4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one 4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one
Brand Name: Vulcanchem
CAS No.: 849454-36-0
VCID: VC18476487
InChI: InChI=1S/C10H9N3O2/c11-7-4-2-1-3-6(7)9(14)8-5-12-10(15)13-8/h1-5H,11H2,(H2,12,13,15)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one

CAS No.: 849454-36-0

Cat. No.: VC18476487

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one - 849454-36-0

Specification

CAS No. 849454-36-0
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name 4-(2-aminobenzoyl)-1,3-dihydroimidazol-2-one
Standard InChI InChI=1S/C10H9N3O2/c11-7-4-2-1-3-6(7)9(14)8-5-12-10(15)13-8/h1-5H,11H2,(H2,12,13,15)
Standard InChI Key VKMOBUZEJMXGPI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=CNC(=O)N2)N

Introduction

4-(2-aminobenzoyl)-1,3-dihydro-2H-imidazol-2-one is an organic compound belonging to the class of 1,3-dihydro-2H-imidazol-2-ones. It is characterized by a five-membered ring structure containing nitrogen and carbon atoms, making it an imidazole derivative. This compound has garnered significant attention due to its potential pharmacological applications, particularly in enhancing cardiac contractility, which is crucial for treating conditions like congestive heart failure.

Synthesis and Chemical Reactions

The synthesis of 4-(2-aminobenzoyl)-1,3-dihydro-2H-imidazol-2-one typically involves multi-step reactions starting from simpler precursors. The specific reagents and conditions can vary based on the desired yield and purity of the final product. This compound participates in various chemical reactions typical for imidazole derivatives, which are crucial for modifying its structure to enhance pharmacological properties.

Pharmacological Applications

4-(2-aminobenzoyl)-1,3-dihydro-2H-imidazol-2-one has shown promise in enhancing cardiac contractility, making it a potential therapeutic agent for conditions such as congestive heart failure. Its mechanism of action involves interaction with specific receptors or enzymes in cardiac tissues.

Research Findings

Pharmacological studies have highlighted the compound's effectiveness in increasing cardiac contractility. This is attributed to its ability to interact with cardiac tissues, potentially through receptor or enzyme binding. Ongoing research aims to further elucidate its therapeutic potential and optimize its efficacy for clinical applications.

Analytical Methods

Structural confirmation and characterization of 4-(2-aminobenzoyl)-1,3-dihydro-2H-imidazol-2-one are typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

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